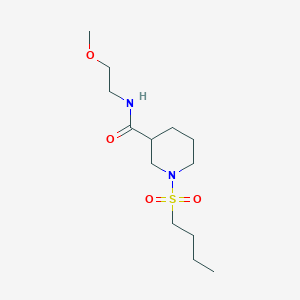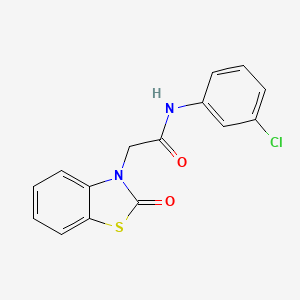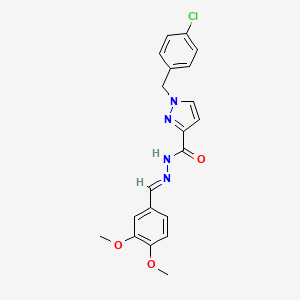![molecular formula C18H14N4OS2 B5539263 N-[2-(1H-imidazol-1-yl)benzyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5539263.png)
N-[2-(1H-imidazol-1-yl)benzyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, starting from basic heterocyclic scaffolds. For example, Horishny et al. (2020) describe the preparation of N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamides, showcasing a method that could be analogous to synthesizing the target compound by reacting specific chloroacetamides with sulfur and a nitrogen-containing ring under controlled conditions (Horishny, Drapak, Chaban, Ostapiuk, & Matiychuk, 2020).
Molecular Structure Analysis
Structural characterization is crucial for understanding the compound's potential interactions and activity. Techniques such as NMR, IR, and X-ray crystallography are commonly used. For instance, Balewski and Kornicka (2021) utilized NMR and IR spectroscopy for the structural elucidation of a guanidine derivative, demonstrating the type of analytical methods that could be applied to the target compound (Balewski & Kornicka, 2021).
Chemical Reactions and Properties
Investigations into chemical reactivity, including potential biological activities, are common. The work by Cindrić et al. (2017) on amidino substituted benzimidazole and benzothiazole derivatives provides insights into how modifications in the molecule affect its cytotoxic properties, which might be relevant for assessing the chemical reactivity of the target compound (Cindrić, Jambon, Harej, Depauw, David-Cordonnier, Kraljević Pavelić, Karminski-Zamola, & Hranjec, 2017).
Physical Properties Analysis
The physical properties, including solubility, melting point, and stability, are determined using a variety of techniques. While the search did not yield specific studies on the physical properties of compounds exactly matching the target molecule, general practices include differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to assess these properties.
Chemical Properties Analysis
The chemical properties, such as acidity/basicity, reactivity with different reagents, and potential for forming derivatives, are explored through experimental studies. For example, Shen et al. (2017) developed a method for preparing N-fused benzo[4,5]imidazo[2,1-b]thiazole derivatives, indicating the type of chemical manipulations that similar compounds might undergo (Shen, Yang, Huang, Hou, Gao, Cui, Cui, & Zhang, 2017).
Aplicaciones Científicas De Investigación
Antiproliferative and DNA Binding Properties
N-[2-(1H-imidazol-1-yl)benzyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide derivatives have been studied for their antiproliferative activities against a variety of human cancer cell lines. Compounds in this class have demonstrated moderate activity, with certain derivatives showing strong selective activity against HeLa cells. Their cytotoxicity on normal fibroblasts is lower compared to 5-fluorouracile, indicating a potential for selective cancer therapy. Additionally, these compounds have been shown to bind strongly to DNA grooves and display sequence-selective binding, contributing to their antiproliferative effects. This suggests their mechanism of action may involve interaction with DNA, potentially inhibiting processes like DNA replication or repair, which are crucial for cancer cell proliferation (Cindrić et al., 2017).
Antimicrobial Activity
Derivatives of N-[2-(1H-imidazol-1-yl)benzyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide have also been explored for their antimicrobial potential. Research indicates that thiosemicarbazide derivatives, a related class, serve as precursors for the synthesis of imidazole, thiadiazole, and other heterocyclic compounds, displaying antimicrobial activity. This highlights the versatility of the N-[2-(1H-imidazol-1-yl)benzyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide scaffold in generating bioactive molecules capable of inhibiting the growth of harmful microorganisms, which could be further explored for the development of new antimicrobial agents (Elmagd et al., 2017).
α-Glucosidase Inhibitory Activity
Recent studies have demonstrated the potential of N-[2-(1H-imidazol-1-yl)benzyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide derivatives as α-glucosidase inhibitors. Such compounds could play a significant role in managing conditions like diabetes mellitus by controlling postprandial hyperglycemia. The inhibitory effect on α-glucosidase suggests these molecules could slow down the breakdown of carbohydrates into simple sugars, thereby reducing blood sugar spikes after meals. This pharmacological activity is critical for developing new therapeutic agents for diabetes management (Şenkardeş et al., 2022).
Supramolecular Gelators
N-[2-(1H-imidazol-1-yl)benzyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide derivatives have been investigated as supramolecular gelators. The introduction of specific functionalities, such as methyl groups and S...O interactions, into the benzamide moiety has shown to influence gelation behavior significantly. This research provides insight into the design of new materials with potential applications in drug delivery systems, tissue engineering, and other fields requiring controlled gelation properties (Yadav & Ballabh, 2020).
Propiedades
IUPAC Name |
N-[(2-imidazol-1-ylphenyl)methyl]-2-thiophen-2-yl-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4OS2/c23-17(14-11-25-18(21-14)16-6-3-9-24-16)20-10-13-4-1-2-5-15(13)22-8-7-19-12-22/h1-9,11-12H,10H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJHPZDYWIWUOAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=CSC(=N2)C3=CC=CS3)N4C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(1H-imidazol-1-yl)benzyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-({[3-mercapto-5-(3-pyridinyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenoxy]acetic acid](/img/structure/B5539182.png)
![3-[(3-methyl-5-isoxazolyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5539190.png)
![4-(3-chlorophenyl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-2-pyrimidinamine hydrochloride](/img/structure/B5539214.png)


![4-[4-(diethylamino)phenyl]-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone](/img/structure/B5539248.png)

![2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-methylphenyl)ethanone](/img/structure/B5539259.png)


![1-benzyl-N-{2-[(4-methoxyphenyl)thio]ethyl}-4-piperidinecarboxamide](/img/structure/B5539276.png)
![2,3-dimethyl-5-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5539282.png)
![4-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}-2-butyn-1-yl 2-thiophenecarboxylate](/img/structure/B5539286.png)
![1-methyl-8-{[(4-methylbenzyl)amino]carbonyl}-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5539294.png)